2-Methyl-5-phenylpyrimidine

Liquid Crystals Materials Science Supramolecular Chemistry

This 5-phenylpyrimidine building block uniquely enables smectic A liquid crystal phases—critical for advanced LCD & electro-optical R&D. Its defined LogP (2.452) and favorable molecular weight support hit-to-lead optimization. Proven mild & scalable synthesis reduces process development time. Ideal for nucleoside analog research or smectic material design, ensuring reproducible results from well-characterized, high-purity starting material.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 34771-47-6
Cat. No. B3261769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylpyrimidine
CAS34771-47-6
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-12-7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyPWGUXFSGSZBDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-phenylpyrimidine (CAS 34771-47-6): Core Identity and Baseline Specifications for Sourcing


2-Methyl-5-phenylpyrimidine (CAS 34771-47-6) is a heterocyclic aromatic compound comprising a pyrimidine core with a methyl substituent at the 2-position and a phenyl group at the 5-position . This specific substitution pattern yields a molecular formula of C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol . The compound is characterized by a melting point of 57–58 °C and a calculated LogP of 2.452 [1], establishing its fundamental identity for procurement and analytical verification. As a member of the phenylpyrimidine class, its unique regioisomeric arrangement directly influences its physicochemical behavior and potential application-specific performance, distinguishing it from other positional isomers .

Why Generic Pyrimidine or Phenylpyrimidine Substitution Fails: The Functional Specificity of 2-Methyl-5-phenylpyrimidine


Within the phenylpyrimidine class, the precise position of the phenyl ring and additional substituents are not interchangeable parameters; they are critical determinants of both supramolecular assembly and biological target engagement. A 5-phenylpyrimidine core directs the formation of smectic A liquid crystalline phases, whereas the 2-phenyl isomer exclusively yields nematic phases, illustrating how a simple change in substitution pattern fundamentally alters material properties [1]. Furthermore, in medicinal chemistry contexts, even minor modifications to the pyrimidine scaffold can lead to drastic changes in potency; for instance, the introduction of a methyl group at the C-5 position of certain uracil derivatives has been shown to drastically decrease inhibitory activity [2]. Therefore, assuming functional equivalence between 2-methyl-5-phenylpyrimidine and its close analogs (e.g., 5-phenylpyrimidine, 2-phenylpyrimidine, or other methyl-substituted variants) without specific comparative data introduces significant risk of failed experimentation or suboptimal performance in the intended application.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Methyl-5-phenylpyrimidine (CAS 34771-47-6) for Informed Selection


Liquid Crystal Phase Differentiation: Smectic A vs. Nematic Mesophase Induction

In a direct comparative study of macrocyclic liquid crystals, the 5-phenylpyrimidine core, which is the foundational scaffold of the target compound, exclusively induced the formation of smectic A phases. In contrast, the 2-phenylpyrimidine regioisomer exclusively induced nematic phases under identical macrocyclic architectures [1]. This demonstrates a quantifiable, structurally derived difference in supramolecular ordering.

Liquid Crystals Materials Science Supramolecular Chemistry

Hydrophobic-Lipophilic Balance: Measured LogP Value and Predicted Melting Point

The target compound, 2-methyl-5-phenylpyrimidine, has a reported calculated LogP of 2.452 [1] and an experimental melting point of 57-58 °C . While direct comparative LogP data for unsubstituted 5-phenylpyrimidine is not available in the open literature, the presence of the 2-methyl group is known to increase lipophilicity relative to the unsubstituted analog based on established principles of medicinal chemistry (Hansch analysis). The experimental melting point provides a definitive quality control metric that can be directly compared against supplied material.

Physicochemical Properties ADME Prediction Formulation Science

Synthetic Accessibility as a Key Intermediate: Process Advantages for Industrial Scale-Up

The compound is explicitly identified in patent literature as an important intermediate for synthesizing more complex, novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The described process is noted for its simple and safe operational procedures, mild reaction conditions, and convenience for industrial production [1]. This stands in contrast to more complex or less accessible 5-substituted pyrimidine building blocks that may require harsher conditions or less efficient synthetic routes.

Process Chemistry Synthetic Methodology Medicinal Chemistry

High-Value Research and Industrial Applications for 2-Methyl-5-phenylpyrimidine (CAS 34771-47-6)


Specialty Liquid Crystal Material Development

Based on the direct evidence that 5-phenylpyrimidine cores exclusively form smectic A phases, this compound is an ideal building block for designing and synthesizing new smectic liquid crystal materials. Research groups focused on developing advanced LCD components, spatial light modulators, or other electro-optical devices requiring the specific layer ordering and rheological properties of smectic phases should prioritize this scaffold over its 2-phenylpyrimidine counterpart [1]. Its use can enable the creation of materials with unique optical and electro-responsive characteristics distinct from those based on nematic cores.

Medicinal Chemistry Scaffold for Derivatization

The defined LogP (2.452) and molecular weight (170.21) make 2-methyl-5-phenylpyrimidine a well-characterized starting point for hit-to-lead optimization campaigns [1]. Its calculated lipophilicity is in a favorable range for oral bioavailability, making it a suitable core for synthesizing libraries targeting intracellular or membrane-bound targets. The documented use of this compound as a key intermediate for nucleoside analog synthesis further supports its utility in antiviral and anticancer drug discovery programs [2].

Process Chemistry and Scalable Intermediate Sourcing

For industrial and academic process chemistry groups, this compound is specifically noted for its ease of production under mild, scalable conditions [1]. Procuring this specific intermediate for the synthesis of more complex 5-substituted pyrimidine nucleosides offers a pathway with proven operational safety and industrial convenience. This scenario applies directly to teams seeking to minimize process development time and cost when scaling up the synthesis of advanced pharmaceutical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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